molecular formula C5H5IN2 B177825 3-Iodo-6-methylpyridazine CAS No. 1618-47-9

3-Iodo-6-methylpyridazine

Cat. No. B177825
Key on ui cas rn: 1618-47-9
M. Wt: 220.01 g/mol
InChI Key: YJLFNBXIOWKHID-UHFFFAOYSA-N
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Patent
US08097628B2

Procedure details

A mixture of CuI (263 mg) and KF (80 mg) was heated under vacuum for 30 minutes until a greenish colour was observed. The system was filled with N2 and a solution of 3-iodo-6-methylpyridazine (300 mg) in DMF (1.25 ml) and N-methylpyrrolidinone (1.25 ml) followed by trimethyl(trifluoromethyl)silane (185 μl) were subsequently added. A dark brown colour was observed. After stirring at room temperature for 5 days, the reaction was not complete. CuI (263 mg), KF (80 mg), and CF3TMS (185 μl) were added and stirring was continued overnight. Additional CuI (135 mg), KF (40 mg), and CF3TMS (90 μl) were added and after one more day at room temperature, almost no starting material was observed. Aqueous ammonia and TBME were added and the phases were separated. The aqueous one was washed with TBME. The organic extracts were combined and subsequently washed with aqueous ammonia, 1M HCl, saturated NaHCO3, and brine, dried over Na2SO4, filtered and concentrated to give 70 mg (35%) of the title compound.
Name
Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
1.25 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
263 mg
Type
catalyst
Reaction Step Three
Name
Quantity
80 mg
Type
reactant
Reaction Step Four
Quantity
185 μL
Type
reactant
Reaction Step Four
Name
CuI
Quantity
263 mg
Type
catalyst
Reaction Step Four
Name
Quantity
40 mg
Type
reactant
Reaction Step Five
Quantity
90 μL
Type
reactant
Reaction Step Five
Name
CuI
Quantity
135 mg
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
300 mg
Type
reactant
Reaction Step Seven
Quantity
185 μL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
35%

Identifiers

REACTION_CXSMILES
[F-].[K+].N#N.I[C:6]1[N:7]=[N:8][C:9]([CH3:12])=[CH:10][CH:11]=1.C[Si](C)(C)[C:15]([F:18])([F:17])[F:16].N>CN(C=O)C.CN1CCCC1=O.[Cu]I.CC(OC)(C)C>[CH3:12][C:9]1[N:8]=[N:7][C:6]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.25 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
80 mg
Type
reactant
Smiles
[F-].[K+]
Name
CuI
Quantity
263 mg
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
80 mg
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
185 μL
Type
reactant
Smiles
C(F)(F)(F)[Si](C)(C)C
Name
CuI
Quantity
263 mg
Type
catalyst
Smiles
[Cu]I
Step Five
Name
Quantity
40 mg
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
90 μL
Type
reactant
Smiles
C(F)(F)(F)[Si](C)(C)C
Name
CuI
Quantity
135 mg
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Seven
Name
Quantity
300 mg
Type
reactant
Smiles
IC=1N=NC(=CC1)C
Step Eight
Name
Quantity
185 μL
Type
reactant
Smiles
C[Si](C(F)(F)F)(C)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under vacuum for 30 minutes until a greenish colour
Duration
30 min
ADDITION
Type
ADDITION
Details
were subsequently added
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The aqueous one was washed with TBME
WASH
Type
WASH
Details
subsequently washed with aqueous ammonia, 1M HCl, saturated NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
CC=1N=NC(=CC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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